molecular formula C11H13N3 B8598224 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Cat. No.: B8598224
M. Wt: 187.24 g/mol
InChI Key: RUSQJKCWAWLQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline is a compound that features an imidazole ring substituted with a phenylamine group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of glyoxal and ammonia to form the imidazole ring, followed by substitution reactions to introduce the dimethyl groups and the phenylamine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenylamine ring .

Scientific Research Applications

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors, through its imidazole ring. This interaction can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-(2,3-dimethylimidazol-4-yl)aniline

InChI

InChI=1S/C11H13N3/c1-8-13-7-11(14(8)2)9-4-3-5-10(12)6-9/h3-7H,12H2,1-2H3

InChI Key

RUSQJKCWAWLQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-(1,2-dimethyl-1H-imidazol-5-yl)nitrobenzene (19.2 g) in methanol (200 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 5 g) under hydrogen atmosphere for 10 hours. After the catalyst was filtered off, the filtrate was evaporated under reduced pressure. The residue was triturated with ethyl acetate and diisopropyl ether to give 3-(1,2-dimethyl-imidazol-5-yl)aniline (14.65 g).
Name
3-(1,2-dimethyl-1H-imidazol-5-yl)nitrobenzene
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

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